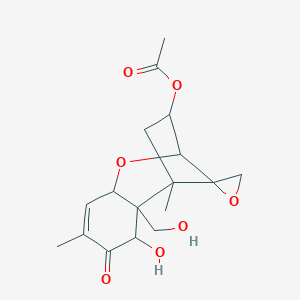

3-Acetyldeoxynivalenol

Description

This compound has been reported in Fusarium graminearum and Fusarium culmorum with data available.

Acetyldeoxynivalenol is found in cereals and cereal products. Toxin from infected barley Acetyldeoxynivalenol belongs to the family of Trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzoyran derivative with a variant number of hydroxyl, acetly, or other substituents [1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).

Properties

IUPAC Name |

[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFIQZBYNGPCGY-HTJQZXIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891850 | |

| Record name | 3-Acetyldeoxynivalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50722-38-8 | |

| Record name | 3-Acetyldeoxynivalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50722-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyldeoxynivalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050722388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyldeoxynivalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl Deoxynivalenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYNIVALENOL 3-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838JJ2425Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Acetyldeoxynivalenol: A Technical Guide to its Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Acetyldeoxynivalenol (3-ADON), a mycotoxin produced by Fusarium species, poses a significant concern for food and feed safety. As an acetylated derivative of deoxynivalenol (DON), its mechanism of action is intrinsically linked to the fundamental cellular process of protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms through which 3-ADON exerts its cytotoxic and immunomodulatory effects. By binding to the eukaryotic ribosome, 3-ADON triggers a cascade of cellular stress responses, primarily the ribotoxic stress response, leading to the activation of mitogen-activated protein kinase (MAPK) pathways. This activation culminates in diverse cellular outcomes, including apoptosis, modulation of cytokine expression, and altered cell proliferation. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism: Inhibition of Protein Synthesis

The principal molecular target of this compound, like other trichothecene mycotoxins, is the eukaryotic ribosome . Specifically, 3-ADON binds to the A-site of the peptidyl transferase center on the 60S ribosomal subunit. This interaction physically obstructs the binding of aminoacyl-tRNA, thereby stalling the elongation phase of protein synthesis. The inhibition of this crucial cellular process is the initiating event for the downstream toxic effects of 3-ADON.

Ribotoxic Stress Response and MAPK Pathway Activation

The binding of 3-ADON to the ribosome induces a cellular state known as the ribotoxic stress response . This response is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), which are key signaling molecules that regulate a wide array of cellular processes. The primary MAPKs activated by 3-ADON include:

-

c-Jun N-terminal Kinase (JNK)

-

p38 Mitogen-Activated Protein Kinase (p38)

-

Extracellular signal-Regulated Kinase (ERK)

The activation of these kinases is a critical event that transduces the initial ribosomal insult into a variety of cellular responses.

Figure 1: Core mechanism of 3-ADON action.

Downstream Cellular Effects

The activation of MAPK signaling pathways by 3-ADON leads to a range of dose- and cell-type-dependent downstream effects, including apoptosis and immunomodulation.

Induction of Apoptosis

At higher concentrations, 3-ADON is a potent inducer of apoptosis, or programmed cell death. The activation of JNK and p38 MAPK pathways plays a central role in initiating the apoptotic cascade. This process involves the activation of key executioner caspases, such as caspase-3 , and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to DNA fragmentation and cell death.

Figure 2: 3-ADON induced apoptotic signaling pathway.

Immunomodulation

3-ADON exhibits complex immunomodulatory effects, which can be either pro-inflammatory or anti-inflammatory depending on the concentration and the specific immune cell type. At lower concentrations, 3-ADON can stimulate the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) . Conversely, it can also suppress the production of other cytokines like Interleukin-2 (IL-2) , Interleukin-4 (IL-4) , and Interleukin-5 (IL-5) , particularly upon initial exposure. This modulation of cytokine expression is also mediated by the activation of MAPK signaling pathways.

Quantitative Data

The following tables summarize key quantitative data from various studies on the effects of this compound.

| Parameter | Species/Cell Line | Value | Reference |

| Oral LD50 | Mouse | 49 mg/kg | [1][2] |

| Intraperitoneal LD50 | Mouse | > 40 mg/kg | [1] |

Table 1: In Vivo Toxicity Data

| Cell Line | Assay | Concentration | Effect | Reference |

| Human Peripheral Blood Lymphocytes | Mitogen (ConA) Proliferation | 100 ng/mL | Inhibition | |

| Human Peripheral Blood Lymphocytes | Antibody Production | ≥ 200 ng/mL | Inhibition | |

| Jurkat T-cells | Apoptosis | Not specified | Induction | |

| Murine CD4+ T-cells | IL-2, IL-4, IL-5 Production | Not specified | Initial decrease |

Table 2: In Vitro Cytotoxicity and Immunomodulatory Effects

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of 3-ADON on a given cell line.

Figure 3: Workflow for MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 3-ADON in culture medium and treat the cells. Include a vehicle control (e.g., DMSO or ethanol) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in a cell line like Jurkat T-cells treated with 3-ADON using flow cytometry.

Methodology:

-

Cell Treatment: Culture Jurkat T-cells to a density of 1x106 cells/mL and treat with the desired concentration of 3-ADON for a specified time (e.g., 24 hours). Include appropriate controls.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x106 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot for MAPK Activation

This protocol details the detection of phosphorylated (activated) MAPKs in a cell line such as RAW 264.7 macrophages following exposure to 3-ADON.

Methodology:

-

Cell Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Treat the cells with 3-ADON at various concentrations and time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of JNK, p38, and ERK overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins as loading controls.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

The mechanism of action of this compound is a multi-faceted process initiated by its interaction with the ribosome. The subsequent inhibition of protein synthesis triggers the ribotoxic stress response, leading to the activation of MAPK signaling pathways. These signaling cascades are central to the diverse cellular outcomes observed upon 3-ADON exposure, including apoptosis and immunomodulation. A thorough understanding of these molecular mechanisms is crucial for assessing the toxicological risks associated with 3-ADON contamination and for the development of potential therapeutic interventions. This guide provides a foundational resource for researchers to further investigate the intricate cellular responses to this prevalent mycotoxin.

References

A Comprehensive Exposure Assessment of 3-Acetyldeoxynivalenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyldeoxynivalenol (3-ADON) is a type B trichothecene mycotoxin produced by Fusarium species, predominantly Fusarium graminearum and Fusarium culmorum.[1] It is a common contaminant of cereal grains such as wheat, maize, barley, and oats, often co-occurring with its parent compound, deoxynivalenol (DON), and another acetylated form, 15-acetyldeoxynivalenol (15-ADON).[2][3] While regulatory limits have been established for DON in many countries, the presence of its acetylated derivatives, including 3-ADON, contributes to the overall toxic burden and is a significant concern for food and feed safety. This technical guide provides a comprehensive overview of the exposure assessment of 3-ADON, including its occurrence, toxicology, metabolism, and analytical methodologies for its detection.

Data Presentation: Quantitative Overview

The occurrence and toxicological profile of 3-ADON are critical for a thorough risk assessment. The following tables summarize key quantitative data from various studies.

Table 1: Occurrence of this compound (3-ADON) in Cereal Grains and Feed

| Commodity | Region/Country | Number of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Wheat | Europe | N/A | N/A | 8.0 (LB) | N/A | [4] |

| Wheat | China | 672 | 1.6 | 1.3 | 2.6 | [5] |

| Wheat Flour | Republic of Korea | 27 | 11 | N/A | 10.3 | [5] |

| Maize | Europe | N/A | N/A | 28.5 - 30.6 (LB-UB) | N/A | [4] |

| Feed | Europe | N/A | N/A | 11.9 (LB) | N/A | [4] |

| Feed (Maize) | Europe | N/A | N/A | 127.0 - 139.5 (LB-UB) | N/A | [4] |

LB: Lower Bound; UB: Upper Bound. N/A: Not Available.

Table 2: Toxicological Data for this compound (3-ADON)

| Endpoint | Test System | Value | Reference |

| Cytotoxicity | |||

| IC50 (24h) | Human Caco-2 cells | 13.19 ± 0.71 µM | [6] |

| IC50 (48h) | Human Caco-2 cells | 9.87 ± 1.32 µM | [6] |

| IC50 (72h) | Human Caco-2 cells | 7.85 ± 2.01 µM | [6] |

| Acute Toxicity | |||

| LD50 (oral, mice) | Male CD-1 | 49 mg/kg bw | [7] |

| LD50 (oral, mice) | Female CD-1 | 34 mg/kg bw | [7] |

IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose.

Experimental Protocols

Accurate assessment of 3-ADON requires robust analytical methods and well-defined toxicological assays.

Protocol 1: Determination of this compound in Wheat by LC-MS/MS

This protocol is based on established methods for the analysis of trichothecenes in cereal matrices.[8][9]

1. Sample Preparation and Extraction: a. Weigh 5 g of finely ground and homogenized wheat sample into a 50 mL polypropylene centrifuge tube. b. Add 20 mL of acetonitrile/water (84:16, v/v). c. Shake vigorously for 60 minutes using a mechanical shaker. d. Centrifuge at 4000 rpm for 15 minutes. e. Transfer the supernatant to a clean tube.

2. Clean-up: a. Use a commercially available solid-phase extraction (SPE) column (e.g., C18). b. Condition the column with 5 mL of methanol followed by 5 mL of water. c. Load 5 mL of the sample extract onto the column. d. Wash the column with 5 mL of water. e. Elute the mycotoxins with 5 mL of acetonitrile/methanol (90:10, v/v).[10] f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 1 mL of methanol/water (20:80, v/v).

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC) System: i. Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). ii. Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid. iii. Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid. iv. Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 3 minutes, and return to initial conditions. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 10 µL. b. Mass Spectrometry (MS/MS) System: i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. ii. Multiple Reaction Monitoring (MRM) Transitions:

- Precursor Ion (m/z): 339.2

- Product Ions (m/z): 297.2, 249.2 (quantifier and qualifier, respectively). iii. Optimize other parameters such as collision energy and declustering potential for the specific instrument.

Protocol 2: Cytotoxicity Assessment of this compound in Caco-2 Cells

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of 3-ADON on the human intestinal epithelial cell line, Caco-2.[6][11]

1. Cell Culture: a. Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

2. Toxin Exposure: a. Prepare a stock solution of 3-ADON in a suitable solvent (e.g., DMSO) and dilute it to desired concentrations in cell culture medium. The final solvent concentration should not exceed 0.5%. b. Remove the old medium from the wells and replace it with 100 µL of medium containing different concentrations of 3-ADON (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (medium with solvent) and a blank (medium only). c. Incubate the cells for 24, 48, or 72 hours.

3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway

Trichothecenes, including 3-ADON, are known to induce a ribotoxic stress response, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This activation plays a crucial role in the cellular response to the toxin, including inflammation and apoptosis.[4][12]

Caption: MAPK signaling pathway activation by this compound.

Experimental Workflow

A comprehensive exposure assessment of 3-ADON involves a multi-step process, from sample collection to risk characterization.

Caption: Workflow for this compound exposure assessment.

Logical Relationship

The metabolism of 3-ADON is a key factor in its overall toxicity. In both humans and animals, 3-ADON is rapidly and extensively deacetylated to its parent compound, DON.[2][13] This conversion is a critical consideration in risk assessment, as the toxicity of the parent compound is well-characterized.

Caption: Metabolic conversion of 3-ADON to DON in the body.

Conclusion

The comprehensive assessment of this compound exposure is essential for safeguarding human and animal health. Although often found at lower concentrations than its parent compound, DON, its contribution to the total toxic load cannot be overlooked. The rapid in vivo conversion of 3-ADON to DON underscores the importance of considering the sum of these mycotoxins in risk assessment.[13][14] Regulatory bodies such as the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established group-TDI and group-ARfD values for DON and its acetylated derivatives, reflecting this scientific consensus.[13][14][15] Continued monitoring of 3-ADON in food and feed, coupled with further research into its specific toxicological effects and interactions with other mycotoxins, will be crucial for refining risk assessments and ensuring the safety of the global food supply.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mpi.govt.nz [mpi.govt.nz]

- 4. Occurrence and Co-Occurrence of Mycotoxins in Cereal-Based Feed and Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type B Trichothecenes in Cereal Grains and Their Products: Recent Advances on Occurrence, Toxicology, Analysis and Post-Harvest Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome Analysis of Caco-2 Cells upon the Exposure of Mycotoxin Deoxynivalenol and Its Acetylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluate the Evidence to Examine Non-Cancer Effects [atsdr.cdc.gov]

- 8. wur.nl [wur.nl]

- 9. sciex.jp [sciex.jp]

- 10. nucleus.iaea.org [nucleus.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. cusabio.com [cusabio.com]

- 13. Inter-laboratory Study of an LC-MS/MS Method for Simultaneous Determination of Deoxynivalenol and Its Acetylated Derivatives, 3-Acetyl-deoxynivalenol and 15-Acetyl-deoxynivalenol in Wheat [jstage.jst.go.jp]

- 14. mdpi.com [mdpi.com]

- 15. Advancing Probabilistic Risk Assessment by Integrating Human Biomonitoring, New Approach Methods, and Bayesian Modeling: A Case Study with the Mycotoxin Deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Immunomodulatory Effects of 3-Acetyldeoxynivalenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyldeoxynivalenol (3-ADON), a mycotoxin produced by Fusarium species, is a common contaminant of cereal grains. As a derivative of deoxynivalenol (DON), 3-ADON is of significant interest to the scientific community due to its potential immunomodulatory properties. Understanding the in vitro effects of this toxin on the immune system is crucial for assessing its risk to human and animal health and for exploring its potential as a pharmacological agent. This technical guide provides a comprehensive overview of the current in vitro research on the immunomodulatory effects of 3-ADON, with a focus on its impact on lymphocyte proliferation, cytokine production, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Immune Responses

The following tables summarize the key quantitative data from in vitro studies on the immunomodulatory effects of this compound.

Table 1: Effect of this compound on Lymphocyte Proliferation

| Cell Type | Mitogen | 3-ADON Concentration | Effect | IC50 | Reference |

| Human Peripheral Blood Lymphocytes | Pokeweed Mitogen (PWM) | 100 ng/mL | Inhibition of proliferative response | - | [1] |

| Human Peripheral Blood Lymphocytes | Concanavalin A (ConA) | 100 ng/mL | Inhibition of proliferative response | - | [1] |

| Human Peripheral Blood Lymphocytes | Phytohemagglutinin (PHA) | 200 ng/mL | Inhibition of proliferative response | - | [1] |

| Human Peripheral Blood Lymphocytes | - | - | Dose-dependent reduction of lymphocyte proliferation | 1060 ng/mL | [2] |

| Rat Peripheral Blood Lymphocytes | - | - | Dose-dependent reduction of lymphocyte proliferation | 450 ng/mL | [2] |

| Human Peripheral Blood Lymphocytes | - | ≥ 300 ng/mL | Severe suppression of plaque forming cell response | - | [1] |

Table 2: Effect of this compound on Cytokine Production in a Human Macrophage Model (U-937 cells)

| Cytokine | 3-ADON Concentration | Effect | Reference |

| TNF-α | Similar to DON | Upregulation or suppression | [3] |

| IL-6 | Similar to DON | Upregulation or suppression | [3] |

| IL-8 | Similar to DON | Upregulation or suppression | [3] |

Note: Specific quantitative data on the effect of 3-ADON on the production of cytokines such as IL-2, IL-10, and IFN-γ in lymphocytes is limited in the currently available literature.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following are detailed protocols for key experiments cited in the study of the immunomodulatory effects of 3-ADON.

Lymphocyte Proliferation Assay (MTT Assay)

This assay is used to assess the effect of 3-ADON on the proliferation of lymphocytes in response to mitogens.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Mitogens (e.g., Phytohemagglutinin (PHA), Concanavalin A (ConA), or Pokeweed Mitogen (PWM))

-

This compound (3-ADON) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

-

Adjust the cell concentration to 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of medium containing the desired concentration of mitogen to the appropriate wells.

-

Add 50 µL of medium containing various concentrations of 3-ADON to the test wells. Include a vehicle control (medium with the same solvent concentration used for 3-ADON).

-

Incubate the plate for 72 hours in a humidified CO2 incubator at 37°C.

-

Four hours before the end of the incubation, add 20 µL of MTT solution to each well.

-

Incubate for the final 4 hours.

-

After incubation, centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated control.

Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-2, IFN-γ) in the supernatant of lymphocyte cultures.

Materials:

-

Supernatants from lymphocyte cultures treated with 3-ADON.

-

Commercially available ELISA kit for the specific cytokine of interest.

-

Wash buffer (e.g., PBS with 0.05% Tween 20).

-

Assay diluent.

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

-

Stop solution (e.g., 2 N H2SO4).

-

Microplate reader.

Procedure:

-

Follow the instructions provided with the commercial ELISA kit.

-

Typically, a 96-well plate is pre-coated with a capture antibody specific for the target cytokine.

-

Wash the plate with wash buffer.

-

Add standards and diluted culture supernatants to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for the target cytokine and incubate.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate and add the TMB substrate solution. A color will develop in proportion to the amount of cytokine present.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 3-ADON.

Materials:

-

Lymphocytes treated with 3-ADON.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

Procedure:

-

Harvest the treated and control cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins (e.g., phosphorylated forms of MAPK proteins) in cell lysates to investigate the effect of 3-ADON on signaling pathways.

Materials:

-

Lymphocytes treated with 3-ADON.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and blotting apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (specific for the total and phosphorylated forms of the target proteins).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the treated and control cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the immunomodulatory effects of this compound.

Conclusion

The in vitro evidence to date suggests that this compound is a potent immunomodulatory agent. It demonstrates clear dose-dependent inhibitory effects on lymphocyte proliferation and can modulate cytokine production. The underlying mechanisms likely involve the modulation of key signaling pathways such as the MAPK and NF-κB pathways, although further research is required to elucidate the specific molecular targets of 3-ADON within these cascades in immune cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the immunotoxicological profile and potential therapeutic applications of this mycotoxin. Future studies should focus on generating more comprehensive dose-response data for a wider range of cytokines in primary lymphocytes and on identifying the precise molecular interactions of 3-ADON with signaling proteins.

References

- 1. In vitro effects of 3-acetyl-deoxynivalenol on the immune response of human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of deoxynivalenol, this compound and zearalenone on induction of rat and human lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Enigmatic Mycotoxin: A Technical Guide to the Natural Occurrence of 3-Acetyldeoxynivalenol in Cereal Grains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural occurrence of 3-acetyldeoxynivalenol (3-ADON), a prevalent type B trichothecene mycotoxin, in a variety of cereal grains. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols for detection, and visualizing the intricate signaling pathways affected by this toxin.

Introduction: The Significance of this compound

This compound (3-ADON) is a significant acetylated derivative of deoxynivalenol (DON), one of the most commonly detected mycotoxins in cereals worldwide[1]. Produced by various Fusarium species, particularly Fusarium graminearum and Fusarium culmorum, 3-ADON frequently co-occurs with DON in grains such as wheat, maize, barley, and oats[1]. The presence of 3-ADON in the food and feed chain is a growing concern due to its toxic effects, which are comparable to or, in some instances, more pronounced than those of its parent compound, DON. This guide delves into the prevalence of 3-ADON, the methodologies for its detection, and the cellular mechanisms it perturbs.

Natural Occurrence and Quantitative Data

The contamination of cereal grains with 3-ADON is a global issue, with prevalence and concentration levels varying based on geographical location, climatic conditions, and agricultural practices. The following tables summarize quantitative data on the occurrence of 3-ADON in major cereal grains, compiled from various international studies.

Table 1: Occurrence of this compound (3-ADON) in Wheat

| Geographic Region | No. of Samples | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| China (2017) | 579 | 13.53 | - | - | [2] |

| Poland (2017) | 229 | - | - | - | [3] |

| Europe | - | - | - | - | [4] |

Table 2: Occurrence of this compound (3-ADON) in Maize

| Geographic Region | No. of Samples | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| China (2017) | 606 | 13.53 | - | - | [2] |

| China (Zhejiang Province, 2017-2020) | - | 1.61 | - | 3.75 (P50) | [5] |

| Global | - | - | - | - | [6] |

Table 3: Occurrence of this compound (3-ADON) in Barley

| Geographic Region | No. of Samples | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Canada | - | - | - | - | [7] |

| Europe | - | - | - | - | [5] |

Table 4: Occurrence of this compound (3-ADON) in Oats

| Geographic Region | No. of Samples | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Spain | - | - | - | - | [8] |

| Europe | - | - | - | - | [5] |

Experimental Protocols for Detection and Quantification

Accurate and reliable detection and quantification of 3-ADON in cereal matrices are crucial for risk assessment and management. This section provides detailed methodologies for the two most common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the routine analysis of 3-ADON in cereal grains.

3.1.1. Sample Preparation and Extraction

-

Grinding: Homogenize a representative sample of the cereal grain to a fine powder (e.g., passing through a 1 mm sieve).

-

Extraction:

-

Weigh 25 g of the ground sample into a 250 mL flask.

-

Add 100 mL of a mixture of acetonitrile and water (84:16, v/v).

-

Shake vigorously for 60 minutes on a mechanical shaker.

-

Filter the extract through a Whatman No. 4 filter paper.

-

3.1.2. Clean-up using Immunoaffinity Columns

-

Dilution: Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS).

-

Column Application: Pass the diluted extract through an immunoaffinity column specific for trichothecenes (e.g., DON-Test™) at a flow rate of 1-2 mL/min.

-

Washing: Wash the column with 10 mL of deionized water to remove interfering compounds.

-

Elution: Elute the bound 3-ADON from the column with 2 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.

3.1.3. HPLC-UV Analysis

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection: 220 nm.

-

Quantification: Prepare a calibration curve using certified 3-ADON standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity for the analysis of 3-ADON, especially in complex matrices.

3.2.1. Sample Preparation and Extraction

-

Grinding: Homogenize the cereal sample as described for the HPLC-UV method.

-

Extraction:

-

Weigh 5 g of the ground sample into a 50 mL polypropylene tube.

-

Add 20 mL of a mixture of acetonitrile, water, and acetic acid (79:20:1, v/v/v).

-

Vortex for 3 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

3.2.2. Clean-up (optional, depending on matrix complexity)

For complex matrices, a solid-phase extraction (SPE) clean-up may be necessary.

-

SPE Cartridge: Use a C18 or a specialized mycotoxin clean-up cartridge.

-

Conditioning: Condition the cartridge with methanol followed by water.

-

Loading: Load a portion of the supernatant from the extraction step onto the cartridge.

-

Washing: Wash with a water/acetonitrile mixture to remove interferences.

-

Elution: Elute 3-ADON with a suitable solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial LC mobile phase.

3.2.3. LC-MS/MS Analysis

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 or similar reversed-phase column suitable for mycotoxin analysis.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid and 5 mM ammonium acetate (A) and methanol with 0.1% formic acid and 5 mM ammonium acetate (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for 3-ADON for quantification and confirmation (e.g., precursor ion m/z 339.1 -> product ions m/z 203.1 and m/z 231.1).

-

Quantification: Use a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification.

Cellular Signaling Pathways and Mechanisms of Toxicity

This compound, like other trichothecenes, exerts its toxicity by inhibiting protein synthesis. However, its effects extend beyond simple translation inhibition, triggering complex cellular signaling cascades that can lead to inflammation, apoptosis, and impaired cellular function.

Ribotoxic Stress Response and MAPK Activation

A primary mechanism of 3-ADON toxicity is the induction of the "ribotoxic stress response."[9][10] Binding of 3-ADON to the ribosome triggers a conformational change that activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[11][12][13] This activation is a key event in the cellular response to this mycotoxin.

Induction of Apoptosis

3-ADON is a potent inducer of apoptosis, or programmed cell death, in various cell types.[7][14] The apoptotic signaling cascade can be initiated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. The activation of MAPKs plays a crucial role in mediating these apoptotic signals.

Experimental Workflow for Studying 3-ADON Effects

A typical experimental workflow to investigate the cellular effects of 3-ADON involves a series of in vitro and in vivo studies.

Conclusion

The natural occurrence of this compound in cereal grains represents a significant challenge to food and feed safety. A thorough understanding of its prevalence, the development of robust analytical methods for its detection, and the elucidation of its mechanisms of toxicity are paramount for mitigating its potential risks. This technical guide provides a foundational resource for professionals engaged in research and development in this critical area, offering a consolidated view of the current knowledge and methodologies. Continued research is essential to further refine our understanding of 3-ADON's impact on human and animal health and to develop effective strategies for its control.

References

- 1. m.youtube.com [m.youtube.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. francescoriccilab.com [francescoriccilab.com]

- 6. Mycotoxin Contamination Status of Cereals in China and Potential Microbial Decontamination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces cell death through endoplasmic reticulum stress in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From ribosome to ribotoxins: understanding the toxicity of deoxynivalenol and Shiga toxin, two food borne toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis and activation of JNK and p38 MAPK pathways in deoxynivalenol-treated cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of deoxynivalenol, 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol on parameters associated with oxidative stress in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 3-Acetyldeoxynivalenol During Food Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyldeoxynivalenol (3-ADON), a mycotoxin produced by Fusarium species, is a significant contaminant in cereal grains worldwide. As a derivative of deoxynivalenol (DON), its presence in raw agricultural commodities poses a potential risk to human and animal health. The stability of 3-ADON during food processing is a critical factor in assessing its overall dietary exposure and risk. This technical guide provides an in-depth analysis of the stability of 3-ADON under various food processing conditions, including thermal treatments such as baking, frying, and extrusion, as well as fermentation. The guide summarizes key quantitative data, details experimental protocols, and visualizes the transformation pathways and experimental workflows.

Transformation of this compound

During food processing, 3-ADON can undergo several transformations, primarily hydrolysis to its parent compound, deoxynivalenol (DON). Thermal energy, pH, and enzymatic activity are key drivers of this conversion. Further degradation of both 3-ADON and DON can lead to the formation of various other products, some of which may have altered toxicity.

Quantitative Data on 3-ADON Stability

The stability of 3-ADON is highly dependent on the specific food processing method and its associated parameters, such as temperature, time, and the food matrix composition. The following tables summarize the quantitative data on the reduction of 3-ADON during various food processing operations.

Table 1: Stability of 3-ADON during Extrusion Cooking of Triticale Flour[1]

| Moisture Content (%) | Feeding Rate ( kg/h ) | Screw Speed (RPM) | 3-ADON Reduction (%) |

| 20 | 20 | 300 | 25.9 |

| 24 | 20 | 300 | 45.5 |

| 20 | 25 | 300 | 0.26 |

| 24 | 25 | 300 | 30.8 |

| 20 | 20 | 480 | 40.6 |

| 24 | 20 | 480 | 55.9 |

| 20 | 25 | 480 | 2.45 |

| 24 | 25 | 480 | 60.7 |

Initial 3-ADON concentration: 2.86 ± 0.24 µg/kg

Table 2: Stability of 3-ADON during Baking and Fermentation

| Food Process | Initial 3-ADON Concentration | Processing Conditions | 3-ADON Reduction (%) | Reference |

| Bread Making (Fermentation) | Spiked Flour | Fermentation Stage | 20 - 40 | [1] |

| Bread Making (Baking) | Spiked Flour | Baking Process | Increase after initial decrease | [1] |

| Oat Flake Production (Conditioning) | Naturally Contaminated | Conditioning | 71 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mycotoxin stability. Below are summaries of experimental protocols employed in key studies.

Extrusion Cooking Protocol[1]

A pilot single-screw extruder is utilized to process whole-grain triticale flour naturally contaminated with 3-ADON.

-

Sample Preparation: Whole-grain triticale flour is conditioned to the desired moisture content (20% and 24%).

-

Extrusion Parameters:

-

Screw Speed: 300, 390, and 480 RPM

-

Feeding Rate: 20 and 25 kg/h

-

Temperature Profile: Maintained to achieve end plate temperatures between 97.6 and 141 °C.

-

-

Sample Collection: Extruded samples are collected at the die exit, cooled, and stored for analysis.

-

Analytical Method:

-

Extraction: Ten grams of the ground sample is extracted with 40 mL of acetonitrile:deionized water (84:16, v/v) by shaking for 1 hour.

-

Cleanup: The extract is filtered, and a 4 mL aliquot is dried under vacuum at 60 °C. The residue is redissolved in methanol:deionized water (20:80, v/v).

-

Analysis: Quantification is performed using a UPLC-MS/MS system.

-

Baking and Dough Fermentation Protocol[2]

This protocol investigates the fate of 3-ADON in spiked wheat flour during bread making.

-

Sample Preparation: Fusarium mycotoxin-free wheat flour is spiked with a standard solution of 3-ADON.

-

Dough Preparation and Fermentation:

-

Dough is prepared by mixing the spiked flour with water, yeast, and other ingredients.

-

The dough is kneaded and then allowed to ferment. Samples are taken after kneading and after fermentation.

-

-

Proofing and Baking: The fermented dough is proofed and then baked. Samples of the final bread (crust and crumb) are collected.

-

Analytical Method:

-

Extraction: Samples are extracted with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Cleanup: The extracts are purified using solid-phase extraction (SPE) cartridges.

-

Analysis: 3-ADON and its transformation products (e.g., DON) are quantified by UPLC-MS/MS.

-

Influence of Processing Parameters and Food Matrix

Thermal Processing

Temperature and time are the most significant factors affecting the degradation of 3-ADON during thermal processing. Higher temperatures and longer processing times generally lead to a greater reduction of 3-ADON. However, these conditions also favor the conversion of 3-ADON to DON. The presence of water is also crucial, as hydrolysis is a primary degradation pathway.

pH

The pH of the food matrix can significantly influence the stability of 3-ADON. Alkaline conditions, in particular, have been shown to accelerate the hydrolysis of the acetyl group, leading to a more rapid conversion to DON.[3][4]

Food Matrix

The composition of the food matrix plays a complex role in the stability of 3-ADON. The presence of components such as fats, proteins, and carbohydrates can affect heat transfer, water activity, and the accessibility of the mycotoxin to reagents, thereby influencing its degradation rate. The interaction of 3-ADON with matrix components can also lead to the formation of "masked" mycotoxins, which may not be detected by conventional analytical methods but can be released during digestion.

Analytical Methodologies

The accurate quantification of 3-ADON and its degradation products is essential for stability studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.

Table 3: Typical LC-MS/MS Parameters for 3-ADON Analysis

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile/methanol with additives (e.g., ammonium acetate, formic acid) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Monitored Transitions (MRM) | Precursor ion → Product ion 1, Precursor ion → Product ion 2 |

| Collision Energy | Optimized for each transition |

Conclusion

The stability of this compound during food processing is a multifaceted issue influenced by the type of processing, specific parameters, and the food matrix. While processing methods like extrusion can significantly reduce 3-ADON levels, the conversion to deoxynivalenol is a common outcome. This underscores the importance of considering the fate of both 3-ADON and its transformation products when assessing the safety of processed foods. Further research is needed to fully elucidate the degradation kinetics of 3-ADON in various food matrices and to evaluate the toxicological significance of all its degradation products. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working to mitigate the risks associated with mycotoxin contamination in the food supply.

References

- 1. Evaluation on levels and conversion profiles of DON, 3-ADON, and 15-ADON during bread making process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal degradation of the Fusarium mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3-Acetyldeoxynivalenol: An In-depth Technical Guide on its Impact on Animal Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyldeoxynivalenol (3-ADON), a mycotoxin produced by Fusarium species, is a significant contaminant of cereal grains worldwide. As a "masked" form of deoxynivalenol (DON), it contributes to the overall toxic load in animal feed, posing a considerable threat to livestock health and productivity. This technical guide provides a comprehensive overview of the current scientific understanding of 3-ADON, focusing on its impact on animal health, particularly in swine and poultry. It delves into the molecular mechanisms of its toxicity, details experimental protocols for its study, and presents quantitative data on its effects on key physiological parameters.

Introduction: The Challenge of this compound

This compound is a type B trichothecene mycotoxin, an acetylated derivative of deoxynivalenol (DON).[1] It is commonly found alongside DON and 15-acetyldeoxynivalenol (15-ADON) in grains such as wheat, corn, and barley.[1] The presence of the acetyl group at the C-3 position modifies its chemical properties and can mask its presence during routine analysis, leading to an underestimation of the total mycotoxin contamination in feedstuffs.[2] In the gastrointestinal tract of animals, 3-ADON is rapidly deacetylated to DON, the primary toxic metabolite, making its own toxicological profile and its contribution to DON-related toxicity a critical area of research.[3][4]

Physicochemical Properties and Metabolism

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₂O₇ | [5] |

| Molar Mass | 338.35 g/mol | [5] |

| Solubility | Soluble in acetonitrile, methanol, and ethyl acetate; slightly soluble in water. | [5] |

| Metabolism | Rapidly deacetylated to deoxynivalenol (DON) in the gastrointestinal tract and liver by carboxylesterases. DON is then conjugated with glucuronic acid for excretion. | [3][6] |

Impact on Animal Health: A Quantitative Overview

The toxic effects of 3-ADON, primarily through its conversion to DON, are multifaceted, affecting the gastrointestinal, immune, and productive systems of animals. Swine are particularly sensitive to the effects of DON and its derivatives.

Swine

The primary impact of 3-ADON in swine is a reduction in feed intake and growth performance. The data below is primarily from studies using DON-contaminated feed, which is relevant due to the rapid conversion of 3-ADON to DON in vivo.

Table 1: Effects of Deoxynivalenol (from 3-ADON metabolism) on Swine Growth Performance

| Parameter | Dietary DON Level (ppm) | Effect | Reference |

| Average Daily Gain (ADG) | 2.86 | -25 g/day in week 1 | [7] |

| 4.0 | Decreased ADG | [5] | |

| 1.12 vs 2.34 | No significant difference | [8] | |

| Average Daily Feed Intake (ADFI) | 2.86 | Lower ADFI in week 1 | [7] |

| 4.0 | Decreased ADFI | [5] | |

| 1.12 vs 2.34 | No significant difference | [8] | |

| Gain to Feed Ratio (G:F) | 2.86 | Improved G:F in week 1 with a mitigating agent | [7] |

| 4.0 | Decreased G:F | [5] |

Poultry

Poultry are generally considered more resistant to DON than swine; however, adverse effects on performance and gut health are still observed, particularly at higher contamination levels.

Table 2: Effects of Deoxynivalenol (from 3-ADON metabolism) on Poultry Growth Performance

| Parameter | Dietary DON Level (mg/kg) | Effect | Reference |

| Body Weight Gain (BWG) | 6.62 (starter), 7.90 (grower) | Suppressed growth in grower period | [1] |

| 1.0 and 5.0 | No significant effect | [9] | |

| Feed Conversion Ratio (FCR) | 6.62 (starter), 7.90 (grower) | Higher FCR in grower period | [1] |

| 1.0 and 5.0 | No significant effect | [9] | |

| Ileal Villi Height | 6.62 (starter), 7.90 (grower) | Decreased villi height | [1] |

Molecular Mechanism of Toxicity: The Ribotoxic Stress Response

The primary mechanism of toxicity for trichothecenes like DON (and by extension, 3-ADON) is the inhibition of protein synthesis. This occurs through their binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit. This binding triggers a signaling cascade known as the ribotoxic stress response .

This response leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK).[10] The activation of these MAPKs results in a variety of cellular responses, including inflammation, apoptosis (programmed cell death), and altered cytokine expression.[11] Studies have shown that 3-ADON is a less potent activator of MAPK pathways compared to 15-ADON.[5]

Experimental Protocols

In Vivo Growth Performance Trial in Swine

This protocol is a generalized framework for assessing the impact of 3-ADON on swine performance.

Methodology:

-

Animal Selection and Acclimatization: Source healthy, weaned piglets of similar age and weight. Allow for an acclimatization period of at least 7 days to the new environment and a common basal diet.

-

Diet Preparation: Formulate experimental diets. The control diet should be tested and confirmed to have minimal mycotoxin contamination. Treatment diets are created by incorporating a known amount of 3-ADON, often by replacing a portion of clean grain with a naturally or artificially contaminated source.

-

Experimental Design: Employ a randomized complete block design, with pens as the experimental unit.

-

Data Collection: Record individual pig weights and feed disappearance from each feeder weekly.

-

Sample Collection: At the end of the trial, collect blood samples for hematological and biochemical analysis. Euthanize a subset of animals for the collection of intestinal and organ tissues for histopathological examination.

-

Statistical Analysis: Analyze performance data using appropriate statistical models, such as ANOVA, to determine the effects of dietary treatments.

In Vitro Cytotoxicity Assay using Intestinal Epithelial Cells (e.g., IPEC-J2)

Methodology:

-

Cell Culture: Culture porcine intestinal epithelial cells (IPEC-J2) in an appropriate medium and conditions.

-

Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Toxin Exposure: Prepare a range of 3-ADON concentrations through serial dilution. Replace the cell culture medium with the medium containing the different toxin concentrations. Include a vehicle control (medium with the solvent used to dissolve 3-ADON).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of toxin that inhibits 50% of cell growth).

LC-MS/MS Method for 3-ADON Quantification in Feed

Methodology:

-

Sample Preparation (QuEChERS-based):

-

Weigh a homogenized feed sample (e.g., 5 g).

-

Add water and acetonitrile.

-

Add a salt mixture (e.g., MgSO₄, NaCl).

-

Vortex and centrifuge.

-

Take an aliquot of the acetonitrile layer for cleanup.

-

Cleanup using a dispersive solid-phase extraction (d-SPE) tube containing sorbents like C18 and PSA.

-

Vortex and centrifuge.

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium acetate or formic acid.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), usually in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation of 3-ADON.

-

Conclusion and Future Directions

This compound is a prevalent mycotoxin that contributes significantly to the toxic burden of animal feed. Its rapid conversion to DON necessitates a thorough understanding of its impact on animal health, particularly in sensitive species like swine. The primary effects of 3-ADON exposure are reduced growth performance, compromised intestinal integrity, and immune modulation, all driven by the ribotoxic stress response and subsequent activation of MAPK signaling pathways.

Future research should focus on:

-

Synergistic Effects: Investigating the interactive effects of 3-ADON with other co-occurring mycotoxins.

-

Long-term, Low-dose Exposure: Elucidating the chronic effects of exposure to levels of 3-ADON commonly found in commercial feed.

-

Development of Mitigation Strategies: Evaluating the efficacy of different feed additives and detoxification methods to counteract the negative effects of 3-ADON.

-

Biomarker Discovery: Identifying reliable biomarkers of 3-ADON exposure and effect in animals.

A deeper understanding of these areas will be crucial for developing effective strategies to safeguard animal health and ensure the safety and security of the global food supply.

References

- 1. Performance effects of feed-borne Fusarium mycotoxins on broiler chickens: Influences of timing and duration of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. rbz.org.br [rbz.org.br]

- 4. researchgate.net [researchgate.net]

- 5. Effects of feeding variable levels of mycotoxins with or without a mitigation strategy on growth performance, gut permeability, and oxidative biomarkers in nursery pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subclinical Doses of Combined Fumonisins and Deoxynivalenol Predispose Clostridium perfringens–Inoculated Broilers to Necrotic Enteritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative efficacy of commercially available deoxynivalenol detoxifying feed additives on growth performance, total tract digestibility of components, and physiological responses in nursery pigs fed diets formulated with naturally contaminated corn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of dietary mycotoxin control strategies on nursery pig growth performance and blood measures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Impact of the Fusarium Mycotoxin Deoxynivalenol on the Health and Performance of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Biotransformation of 3-Acetyldeoxynivalenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyldeoxynivalenol (3-ADON), a mycotoxin produced by Fusarium species, is a common contaminant of cereal grains. As a derivative of deoxynivalenol (DON), its presence in food and feed poses a significant concern for human and animal health. Understanding the in vivo biotransformation of 3-ADON is crucial for accurate risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive overview of the current knowledge on the metabolic fate of 3-ADON in vivo, with a focus on experimental methodologies, quantitative data, and the cellular signaling pathways affected.

The primary metabolic pathway for 3-ADON in vivo is a rapid and extensive deacetylation to its parent compound, deoxynivalenol (DON).[1][2][3] This conversion, occurring presystemically, is a critical factor in the toxicokinetics of 3-ADON, as the toxicity is largely attributed to the resulting DON.[4] Subsequent metabolism of DON involves conjugation with glucuronic acid and, to a lesser extent, de-epoxidation.[2][5] Species-specific differences in absorption, metabolism, and excretion have been observed, with pigs showing a higher oral bioavailability of 3-ADON compared to poultry.[1]

Biotransformation Pathways of this compound

The in vivo metabolism of 3-ADON is a multi-step process initiated by deacetylation, followed by phase II conjugation and minor degradation pathways.

Quantitative Analysis of 3-ADON Biotransformation

The toxicokinetics of 3-ADON and its metabolites vary between species. The following tables summarize key quantitative data from in vivo studies in pigs and broiler chickens.

Table 1: Toxicokinetic Parameters of 3-ADON and DON in Pigs

| Parameter | 3-ADON (Oral Administration) | DON (from 3-ADON) | Reference |

| Oral Bioavailability | 100% (as DON) | - | [1] |

| Time to Peak (Tmax) | Not Detected | 3 hours | [2][3] |

| Peak Concentration (Cmax) | Not Detected | Variable | [2] |

| Primary Excretion Route | - | Urine (45 ± 26%) | [2][3] |

| Fecal Metabolites | Not Detected | DON, De-epoxy DON (DOM-1) | [2][3] |

Note: Following oral administration, 3-ADON is completely hydrolyzed to DON before reaching systemic circulation.[1]

Table 2: Toxicokinetic Parameters of 3-ADON and DON in Broiler Chickens

| Parameter | 3-ADON (Oral Administration) | DON (from 3-ADON) | Reference |

| Oral Bioavailability | 18.2% | - | [1] |

| Presystemic Hydrolysis | Complete | - | [1] |

| Primary Excretion Route | - | Feces | Unpublished Data |

| Phase II Metabolism | - | Sulfation > Glucuronidation | [5] |

Experimental Protocols

In Vivo Study in Pigs

A common experimental design to assess the in vivo biotransformation of 3-ADON in pigs involves a crossover study with both intravenous and oral administration.

Methodology:

-

Animal Model: Clinically healthy pigs, typically castrated males, are used. Animals are often cannulated for ease of blood sampling.

-

Housing and Diet: Pigs are housed individually in metabolic cages to allow for separate collection of urine and feces. They are provided with a mycotoxin-free diet and water ad libitum.

-

Dosing: 3-ADON is administered intravenously (e.g., via an ear vein) and orally (e.g., by gavage). A washout period is allowed between treatments in a crossover design.

-

Sample Collection: Blood samples are collected at predetermined time points into heparinized tubes. Urine and feces are collected over a specified period.

-

Sample Preparation (Plasma):

-

Plasma is separated by centrifugation.

-

Proteins are precipitated using an organic solvent (e.g., acetonitrile).

-

The supernatant is evaporated and reconstituted in a suitable solvent for analysis.

-

-

Analytical Method: Quantification of 3-ADON and its metabolites is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Toxicokinetic parameters are calculated using appropriate compartmental or non-compartmental models.

LC-MS/MS Analysis of 3-ADON and Metabolites

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a modifier like formic acid or ammonium acetate.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Mass Analysis: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer for selective and sensitive quantification of target analytes.

Impact on Cellular Signaling Pathways

The toxicity of 3-ADON is primarily mediated by its metabolite, DON, which is known to activate the mitogen-activated protein kinase (MAPK) signaling pathways.[4][6] Activation of these pathways can lead to a variety of cellular responses, including inflammation, apoptosis, and altered cell proliferation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Deoxynivalenol and Its Metabolites: Contamination, Metabolism, and Toxicity [mdpi.com]

- 3. Effects of Deoxynivalenol and Its Acetylated Derivatives on Lipid Metabolism in Human Normal Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo contribution of deoxynivalenol-3-β-D-glucoside to deoxynivalenol exposure in broiler chickens and pigs: oral bioavailability, hydrolysis and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Role of 3-Acetyldeoxynivalenol in Fusarium Head Blight: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarium head blight (FHB), predominantly caused by Fusarium graminearum, poses a significant threat to global cereal production, leading to substantial yield losses and mycotoxin contamination of grain. Among the various mycotoxins produced, the type B trichothecene deoxynivalenol (DON) and its acetylated derivatives, 3-acetyldeoxynivalenol (3-ADON) and 15-acetyldeoxynivalenol (15-ADON), are of primary concern. Historically, 15-ADON was the more prevalent chemotype in North America; however, a significant shift towards the 3-ADON chemotype has been observed in recent years. This guide provides an in-depth technical overview of the role of 3-ADON in FHB, focusing on its biosynthesis, chemical properties, mechanism of action, and impact on fungal virulence. Detailed experimental protocols and quantitative data are presented to support researchers in their efforts to understand and mitigate the impact of this mycotoxin.

Introduction to this compound (3-ADON)

This compound is a trichothecene mycotoxin characterized by a tetracyclic sesquiterpenoid structure with an epoxide group at C12-13, which is crucial for its toxicity.[1] It is a derivative of deoxynivalenol (DON), with an acetyl group at the C-3 hydroxyl position.[2] This acetylation is a key step in the toxin's biosynthesis and is considered a self-protection mechanism for the producing fungus.[3] While both 3-ADON and 15-ADON are precursors to DON, the prevalence of the 3-ADON chemotype of F. graminearum has been linked to increased virulence and higher overall DON accumulation in infected grains, making it a significant focus of current research.[4][5]

Chemical and Physical Properties of 3-ADON

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₇ | [2] |

| Molecular Weight | 338.35 g/mol | [2] |

| CAS Number | 50722-38-8 | [2] |

| Appearance | White crystalline solid | [6] |

| Solubility | Soluble in methanol, DMSO, and acetonitrile | [6] |

Biosynthesis of this compound

The biosynthesis of 3-ADON is a complex process involving a cluster of genes known as the TRI genes. The pathway begins with the cyclization of farnesyl pyrophosphate to form the trichodiene backbone. A series of oxygenation and cyclization reactions follow, leading to the formation of the intermediate 3,15-diacetyldeoxynivalenol (3,15-diADON).

The critical step that determines the chemotype (3-ADON vs. 15-ADON) is the differential deacetylation of 3,15-diADON, catalyzed by the enzyme Tri8. In 3-ADON producing strains, the Tri8 enzyme specifically removes the acetyl group at the C-15 position, yielding 3-ADON. Conversely, in 15-ADON strains, a different allele of the TRI8 gene encodes an enzyme that deacetylates the C-3 position.

Another key enzyme in this pathway is a trichothecene 3-O-acetyltransferase, encoded by the TRI101 gene. This enzyme is responsible for the initial acetylation of a precursor molecule at the C-3 position, which is a crucial step for the subsequent biosynthetic reactions.

Biosynthesis pathway of 3-ADON and 15-ADON.

Role of 3-ADON in FHB Virulence

Numerous studies have indicated that F. graminearum isolates of the 3-ADON chemotype are generally more aggressive and produce higher levels of DON compared to 15-ADON isolates.[4][5] This increased virulence contributes to more severe FHB symptoms, including a higher percentage of infected spikelets and greater fungal biomass in the host tissue.

Comparative Virulence Data: 3-ADON vs. 15-ADON Isolates

| Parameter | 3-ADON Isolates | 15-ADON Isolates | Wheat Cultivar | Reference |

| FHB Index (%) | 77.9 | 71.4 | Winter Wheat 'Emmit' & '25R40' | [7] |

| DON Accumulation (ppm) | 48.4 | 38.7 | Winter Wheat 'Emmit' & '25R40' | [7] |

| Fusarium Damaged Kernels (%) | 52.4 | 45.8 | Winter Wheat 'Emmit' & '25R40' | [7] |

| Disease Severity (%) on Susceptible Cultivar | 65.3 ± 11.4 | 56.8 ± 16.3 | Spring Wheat 'Grandin' | [8] |

| DON on Susceptible Cultivar (ppm) | Significantly Higher | Lower | Spring Wheat 'Grandin' | [8] |

| Disease Severity (%) on Resistant Cultivar | 29.6 ± 7.2 | 27.9 ± 10.1 | Spring Wheat 'ND 2710' | [8] |

| DON on Resistant Cultivar (ppm) | Significantly Higher | Lower | Spring Wheat 'ND 2710' | [8] |

The molecular basis for the increased virulence of 3-ADON producers is multifaceted. Transcriptomic studies have revealed that 3-ADON isolates upregulate genes involved in C-compound and carbohydrate metabolism, as well as detoxification and virulence factors during plant infection.[9] This suggests a more efficient utilization of host resources and a greater capacity to overcome plant defense mechanisms.

Mechanism of Action and Host Response

The primary molecular target of trichothecenes, including 3-ADON, is the eukaryotic ribosome. These mycotoxins bind to the 60S ribosomal subunit, inhibiting protein synthesis.[10][11] This inhibition of translation is a key factor in their cytotoxicity and their role as virulence factors.

Upon infection, plants mount a defense response that can include the activation of signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, and the production of defense-related compounds. However, Fusarium and its mycotoxins can interfere with these defense mechanisms. For instance, DON has been shown to induce a rapid oxidative burst in plant cells, which can trigger programmed cell death, facilitating the necrotrophic phase of the fungal infection.[10]

Plants have also evolved detoxification mechanisms to counter the effects of mycotoxins. A primary detoxification pathway for DON involves glucosylation to form DON-3-O-glucoside (D3G), a less toxic compound. However, 3-ADON itself can be deacetylated by plant enzymes back to the more toxic DON, which can then be glucosylated.[12]

Host cellular response to 3-ADON.

Experimental Protocols

Fusarium graminearum Inoculation of Wheat

A standardized inoculation protocol is essential for reproducible studies on FHB and mycotoxin production.

Materials:

-

F. graminearum isolate (3-ADON or 15-ADON chemotype)

-

Potato Dextrose Agar (PDA) plates

-

Carboxymethyl cellulose (CMC) liquid medium

-

Sterile water

-

Tween 20

-

Microsyringe (10 µL)

-

Wheat plants at the flowering stage (anthesis)

-

Plastic bags

Procedure:

-

Inoculum Preparation:

-

Culture the F. graminearum isolate on PDA plates for 5-7 days at 25°C.

-